(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide
Description
The compound “(E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide” features a benzo[d]thiazol-2(3H)-ylidene core substituted with a propargyl group at the 3-position and a 5,7-dimethyl aromatic system. The piperidine-4-carboxamide moiety is further functionalized with a thiophen-2-ylsulfonyl group, contributing to its unique electronic and steric profile.
Properties
IUPAC Name |
N-(5,7-dimethyl-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S3/c1-4-9-25-18-14-15(2)13-16(3)20(18)30-22(25)23-21(26)17-7-10-24(11-8-17)31(27,28)19-6-5-12-29-19/h1,5-6,12-14,17H,7-11H2,2-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNIWUDHZBCKKNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N(C(=NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=CS4)S2)CC#C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-N-(5,7-dimethyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a benzo[d]thiazole core, which is known for its diverse pharmacological properties. The presence of the thiophenesulfonyl group and the piperidine moiety contributes to its structural complexity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈N₂O₂S₃ |
| Molecular Weight | 374.48 g/mol |
| CAS Number | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various cellular processes. The benzo[d]thiazole moiety is known to exhibit anticancer properties through the inhibition of key signaling pathways.
Key Mechanisms:
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of cancer cell lines by inducing apoptosis.
- Enzyme Interaction : It may act as an inhibitor of specific enzymes linked to cancer progression, such as proteases and kinases.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the benzo[d]thiazole scaffold. For instance, related compounds have demonstrated significant cytotoxicity against various cancer cell lines.
| Compound | IC₅₀ (µg/mL) |
|---|---|
| (E)-N-(5,7-dimethyl...) | 1.61 ± 1.92 |
| Doxorubicin | Reference Drug |
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Thiazole derivatives are often associated with antibacterial and antifungal activities due to their ability to disrupt microbial cell functions.
Case Studies
-
Cytotoxicity Assessment : A study evaluated the cytotoxic effects of thiazole derivatives on glioblastoma cells, revealing that modifications in the thiazole ring significantly impacted their activity.
- Findings : Compounds with electron-donating groups exhibited enhanced cytotoxicity compared to their counterparts lacking such substitutions.
-
Structure-Activity Relationship (SAR) : Research has established that specific substituents on the benzo[d]thiazole ring are crucial for enhancing biological activity.
- Example : The presence of methyl groups at positions 5 and 7 increases lipophilicity and enhances interaction with target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzo[d]thiazole Cores
Several structurally related compounds share the benzo[d]thiazole scaffold but differ in substituents and appended functional groups:
- Compound A : (E)-N-(3-(2-methoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-methyl-1H-pyrazole-5-carboxamide (CAS 1173431-66-7) replaces the propargyl group with a 2-methoxyethyl chain and substitutes the piperidine-thiophenesulfonyl unit with a methyl-pyrazole carboxamide. This reduces molecular weight (344.4 g/mol vs. target compound’s ~470 g/mol) and alters polarity .
- Compound B : (E)-N-(3-(2-ethoxyethyl)-5,7-dimethylbenzo[d]thiazol-2(3H)-ylidene)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1173327-52-0) extends the alkyl chain to ethoxyethyl and ethyl-pyrazole, increasing hydrophobicity (molecular weight: 372.5 g/mol) .
- Compound C : 4-(benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one lacks the piperidine-carboxamide system but incorporates an allyl-phenylpyrazolone motif, emphasizing divergent synthetic pathways .
Heterocyclic Derivatives with Sulfonamide/Piperidine Moieties
- Thiazole Carboxamides : Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides (e.g., [3a–s] in ) share carboxamide functionalities but utilize pyridine-thiazole cores instead of benzothiazole. These analogs are synthesized via coupling reactions with amines, similar to the target compound’s piperidine coupling .
Physicochemical and Pharmacokinetic Implications
The target compound’s thiophen-2-ylsulfonyl group introduces strong electron-withdrawing effects, which may enhance binding affinity to sulfhydryl-containing enzymes compared to methoxyethyl or ethoxyethyl analogs . Its propargyl substituent could confer click chemistry utility for bioconjugation, a feature absent in Compounds A and B. However, the higher molecular weight (~470 g/mol estimated) may reduce bioavailability compared to simpler analogs like Compound A (344.4 g/mol) .
Tabulated Comparison of Key Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
